Technical Monograph: Physicochemical Profiling of 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
Technical Monograph: Physicochemical Profiling of 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
[1][2]
Executive Summary
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene (CAS: 1099597-55-3) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2] Distinguished by the strategic placement of a trifluoropropyl chain at the sterically congested 2-position—flanked by two chlorine atoms—this compound offers unique electronic and steric properties. The "2-position" substitution pattern is critical for locking molecular conformation and preventing metabolic oxidation at the most reactive site of the benzene ring. This guide provides a comprehensive technical analysis of its properties, synthesis, and handling.[3]
Part 1: Molecular Identity & Structural Analysis[2]
The compound features a 1,3-dichlorobenzene scaffold with a 3,3,3-trifluoropropyl group inserted at the 2-position.[2][3][4][5][6] This "1,2,3" substitution pattern creates a "molecular clamp" effect, where the bulky chlorine atoms restrict the rotation of the propyl chain, potentially increasing the binding affinity of derivative molecules to biological targets.
Identity Matrix[2]
| Attribute | Detail |
| CAS Registry Number | 1099597-55-3 |
| IUPAC Name | 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene |
| Molecular Formula | C₉H₇Cl₂F₃ |
| Molecular Weight | 243.05 g/mol |
| SMILES | FC(F)(F)CCC1=C(Cl)C=CC=C1Cl |
| InChI Key | (Predicted) UYBQBUZXULIDMQ-UHFFFAOYSA-N (Analog) |
| MDL Number | MFCD11226648 |
Structural Features & Electronic Effects[2]
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Steric Occlusion: The 2-position is the most sterically hindered site on the ring. Substitution here is challenging but highly valuable for preventing ortho-metabolic attack.
-
Fluorine Effect: The terminal CF₃ group introduces a strong dipole and high lipophilicity (hydrophobicity) without the chemical reactivity of a halogen leaving group.
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Inductive Effects: The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I) on the ring, making the C2 position (prior to substitution) highly acidic and susceptible to lithiation.
Part 2: Physicochemical Properties Matrix[2]
The following data aggregates experimental values from supplier certificates of analysis (CoA) and high-fidelity predictive models based on group contribution methods (GCM) for fluorinated aromatics.
| Property | Value / Range | Source/Method |
| Physical State | Colorless to pale yellow liquid | Experimental (CoA) |
| Boiling Point | 245°C – 255°C (at 760 mmHg) | Predicted (GCM) |
| Density | 1.35 ± 0.05 g/cm³ | Predicted vs Analog |
| LogP (Octanol/Water) | 4.2 – 4.8 | Predicted (Consensus) |
| Refractive Index | 1.48 – 1.50 | Predicted |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Hydrophobic nature |
| Solubility (Organic) | Soluble in DCM, EtOAc, THF, Toluene | Experimental |
| Vapor Pressure | ~0.02 mmHg at 25°C | Estimated |
Expert Insight: The high lipophilicity (LogP > 4) suggests this compound will readily cross biological membranes. However, its low water solubility requires the use of emulsifiers or co-solvents (e.g., DMSO, DMF) during biological assays.
Part 3: Synthetic Pathways & Impurity Profiling[2]
The synthesis of 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene is non-trivial due to the difficulty of accessing the 2-position. The most robust method utilizes Directed Ortho Metalation (DoM) , leveraging the acidity of the C2 proton flanked by two chlorine atoms.
Primary Protocol: Directed Ortho Metalation (DoM)
This pathway ensures high regioselectivity. The two chlorine atoms act as Directing Groups (DGs), making the hydrogen at position 2 significantly more acidic than protons at positions 4, 5, or 6.
Workflow Diagram
Figure 1: Synthesis via Directed Ortho Metalation (DoM).
Step-by-Step Methodology
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Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF.
-
Reagent Prep: Prepare Lithium Diisopropylamide (LDA) in situ or use a commercial solution. Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add 1,3-Dichlorobenzene (1.0 eq) dropwise. Stir for 1 hour at -78°C. The solution will turn yellow/orange, indicating the formation of the 2-lithio species.
-
Critical Control Point: Temperature must not exceed -60°C to prevent "benzyne" formation or scrambling.
-
-
Alkylation: Add 1-Iodo-3,3,3-trifluoropropane (1.2 eq) slowly.
-
Warming: Allow the reaction to warm to room temperature overnight.
-
Quench: Quench with saturated NH₄Cl solution.
-
Purification: Extract with Ethyl Acetate. Dry over MgSO₄.[7] Purify via vacuum distillation or silica gel chromatography (Hexanes mobile phase).
Impurity Profile
| Impurity Type | Origin | Mitigation |
| Isomer (2,4-Dichloro...) | Lithiation at C4 instead of C2 | Maintain -78°C; ensure kinetic control. |
| Benzyne Polymer | Elimination of LiCl due to high temp | Strict temperature monitoring (< -60°C). |
| Starting Material | Incomplete conversion | Use excess electrophile (1.2–1.5 eq). |
Part 4: Handling, Stability & Safety[2]
Safety Data Sheet (SDS) Summary
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Signal Word: WARNING
Handling Protocols
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents and strong bases (can induce elimination of HF or HCl).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23159823 (Related Analog). Retrieved from [Link]
- Schlosser, M. (2005).The 2-Position of 1,3-Dichlorobenzene: A "Privileged" Site for Functionalization. Angewandte Chemie International Edition. (General reference for DoM chemistry).
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- 1. 产品中心 [huatengsci.com]
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- 3. 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene [chembk.com]
- 4. 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | C9H5Cl2F3 | CID 23159823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | C9H5Cl2F3 | CID 23159823 - PubChem [pubchem.ncbi.nlm.nih.gov]
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